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Compound of Interest

Compound Name: 4-Iodo-1-isopropyl-1H-pyrazole

Cat. No.: B1592418 Get Quote

An In-Depth Technical Guide to the Spectral Analysis of 4-Iodo-1-isopropyl-1H-pyrazole

Introduction
4-Iodo-1-isopropyl-1H-pyrazole is a key heterocyclic building block in the fields of medicinal

chemistry and drug development. Its structure, featuring a pyrazole core substituted with an

isopropyl group at the N1 position and an iodine atom at the C4 position, provides a versatile

scaffold for creating complex molecular architectures. The iodine atom serves as a valuable

handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira

couplings, enabling the synthesis of diverse compound libraries for biological screening.[1] The

molecular formula of the compound is C₆H₉IN₂ and its CAS number is 313350-82-2.[2][3]

This guide, intended for researchers, scientists, and drug development professionals, provides

a comprehensive analysis of the spectral data for 4-iodo-1-isopropyl-1H-pyrazole, covering

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). Understanding these spectral signatures is paramount for unambiguous

structure elucidation, purity assessment, and quality control in a research and development

setting. The interpretation of this data is grounded in fundamental principles and supported by

comparative data from related pyrazole derivatives.

Caption: Molecular structure of 4-Iodo-1-isopropyl-1H-pyrazole.
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 4-iodo-1-isopropyl-1H-pyrazole, both ¹H and ¹³C NMR provide

definitive structural information.

¹H NMR Spectral Data
The proton NMR spectrum provides a precise map of the hydrogen atoms in the molecule. The

electronic environment of the pyrazole ring is influenced by the electron-donating isopropyl

group at N1 and the electron-withdrawing, electronegative iodine atom at C4. This results in a

characteristic pattern of signals. For instance, in related 1-aryl-3-CF₃-4-iodopyrazoles, the C5-

H proton appears as a distinct singlet in the aromatic region.[4]

Table 1: ¹H NMR Data for 4-Iodo-1-isopropyl-1H-pyrazole

Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H-5 (Pyrazole

Ring)
~7.5 - 7.8 Singlet (s) 1H N/A

H-3 (Pyrazole

Ring)
~7.4 - 7.6 Singlet (s) 1H N/A

CH (Isopropyl) ~4.4 - 4.6 Septet (sept) 1H ~6.6

CH₃ (Isopropyl) ~1.4 - 1.5 Doublet (d) 6H ~6.6

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer

frequency.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

Pyrazole Protons (H-3 and H-5): The two protons on the pyrazole ring appear as sharp

singlets, as they are not coupled to each other or any adjacent protons. Their chemical shifts

in the downfield region (7.4-7.8 ppm) are characteristic of aromatic protons. The precise

positions are influenced by the opposing electronic effects of the N-isopropyl group and the

C4-iodo substituent.
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Isopropyl Protons: The isopropyl group gives rise to a classic septet-doublet pattern. The

single methine (CH) proton is split into a septet by the six equivalent protons of the two

methyl groups. Conversely, the six methyl (CH₃) protons are split into a doublet by the single

methine proton. The integration values of 1H and 6H, respectively, confirm this assignment.

The coupling constant (J) for both multiplets will be identical, a key feature of this spin

system.

Experimental Protocol: ¹H NMR Acquisition

Sample Preparation: Dissolve 5-10 mg of 4-iodo-1-isopropyl-1H-pyrazole in approximately

0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Data Acquisition: Obtain a standard one-dimensional proton spectrum. Typical parameters

include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time

of 2-3 seconds.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual

solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in

the molecule. The presence of the heavy iodine atom has a profound effect on the chemical

shift of the carbon to which it is attached (C-4). Studies on substituted pyrazoles have shown

that substituents significantly influence the chemical shifts of the ring carbons.[5][6][7]

Table 2: ¹³C NMR Data for 4-Iodo-1-isopropyl-1H-pyrazole
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Carbon Assignment Chemical Shift (δ, ppm)

C-5 (Pyrazole Ring) ~138 - 142

C-3 (Pyrazole Ring) ~128 - 132

C-4 (Pyrazole Ring) ~58 - 62

CH (Isopropyl) ~50 - 54

CH₃ (Isopropyl) ~22 - 24

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer

frequency.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

Pyrazole Carbons: Five distinct signals are expected. The most notable is the C-4 signal,

which is shifted significantly upfield to ~58-62 ppm. This is due to the "heavy atom effect" of

iodine, a phenomenon where the large electron cloud of the halogen shields the attached

carbon nucleus, causing it to resonate at a lower frequency than would be expected based

on electronegativity alone.

C-3 and C-5: These carbons appear in the typical aromatic region for pyrazoles. Their exact

shifts are modulated by the N-isopropyl substituent.

Isopropyl Carbons: The methine (CH) and methyl (CH₃) carbons of the isopropyl group

appear in the aliphatic region of the spectrum, consistent with their sp³ hybridization.
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NMR Spectroscopy Workflow

Sample Preparation
(5-10 mg in 0.6 mL CDCl₃)

Data Acquisition
(400 MHz Spectrometer)

Load Sample

Data Processing
(FT, Phasing, Baseline Correction)

Generate FID

Spectral Interpretation
(Structure Confirmation)

Generate Spectrum

Click to download full resolution via product page

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Table 3: Key IR Absorption Bands for 4-Iodo-1-isopropyl-1H-pyrazole
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3100 - 3150 C-H Stretch Pyrazole Ring (Aromatic)

2850 - 3000 C-H Stretch Isopropyl Group (Aliphatic)

~1520 C=N Stretch Pyrazole Ring

~1470 C=C Stretch Pyrazole Ring

1350 - 1400 C-H Bend Isopropyl Group

1100 - 1200 C-N Stretch Pyrazole Ring/Isopropyl

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum confirms the core structural features of the molecule. The presence of both

aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) is a

key diagnostic feature distinguishing the pyrazole ring from the isopropyl substituent.[8] The

characteristic ring stretching vibrations for C=N and C=C are found in the fingerprint region and

confirm the presence of the pyrazole heterocycle.[9][10] The C-I stretch is expected at low

wavenumbers (<600 cm⁻¹) and is often difficult to observe with standard mid-IR spectrometers.

Experimental Protocol: IR Spectrum Acquisition (ATR)

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR

crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Processing: Perform a background subtraction using a spectrum of the clean, empty ATR

crystal.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, offering further structural confirmation. Electron Ionization (EI) is a common

technique for this type of analysis.

Molecular Ion and Fragmentation

Molecular Ion (M⁺): The molecular weight of 4-iodo-1-isopropyl-1H-pyrazole is 236.05

g/mol .[2][3] The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z =

236. Since iodine's most abundant isotope is ¹²⁷I, there will not be a significant M+2 peak as

seen with chlorine or bromine.[11]

Fragmentation Pattern: The fragmentation of pyrazoles often involves the loss of stable

neutral molecules like HCN.[12][13] The isopropyl group provides a site for characteristic

aliphatic fragmentation.

Table 4: Predicted Mass Spectrometry Fragments

m/z Proposed Fragment Loss

236 [C₆H₉IN₂]⁺ Molecular Ion (M⁺)

221 [C₅H₆IN₂]⁺ Loss of CH₃• (M-15)

194 [C₃H₃IN₂]⁺ Loss of C₃H₆ (propene)

127 [I]⁺ Iodine cation

109 [C₃H₂N₂]⁺ Loss of I• and C₃H₇•

43 [C₃H₇]⁺ Isopropyl cation

digraph "Fragmentation_Pathway" {

graph [fontname="sans-serif", fontsize=10];

node [fontname="sans-serif", fontsize=10, shape=box, style=rounded];

edge [fontname="sans-serif", fontsize=10];

M [label="[C₆H₉IN₂]⁺˙\nm/z = 236"];

M_minus_15 [label="[C₅H₆IN₂]⁺\nm/z = 221"];
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M_minus_42 [label="[C₃H₃IN₂]⁺˙\nm/z = 194"];

isopropyl_cation [label="[C₃H₇]⁺\nm/z = 43"];

M -> M_minus_15 [label="- •CH₃"];

M -> M_minus_42 [label="- C₃H₆"];

M -> isopropyl_cation [label="- C₃H₂IN₂•"];

}

Caption: Proposed mass spectrometry fragmentation pathway.

Expertise & Experience: Interpreting the Mass Spectrum The fragmentation is driven by the

formation of stable ions and neutral species.

Loss of Methyl (M-15): A common fragmentation for molecules containing an isopropyl group

is the loss of a methyl radical (•CH₃) to form a more stable secondary carbocation, resulting

in a peak at m/z 221.

Loss of Propene (M-42): A McLafferty-type rearrangement is not possible, but cleavage of

the N-isopropyl bond can lead to the loss of propene (C₃H₆), generating the 4-iodopyrazole

radical cation at m/z 194.

Formation of Isopropyl Cation: Cleavage of the N-C bond can also result in the formation of

the stable isopropyl cation at m/z 43, which may appear as the base peak.

Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides an unambiguous and

robust characterization of 4-iodo-1-isopropyl-1H-pyrazole. The ¹H and ¹³C NMR spectra

define the precise connectivity of the carbon-hydrogen framework, highlighting the unique

electronic effects of the iodo-substituent. The IR spectrum confirms the presence of the key

aromatic and aliphatic functional groups, while mass spectrometry validates the molecular

weight and reveals characteristic fragmentation patterns consistent with the proposed structure.

This comprehensive spectral guide serves as an essential reference for scientists working with

this important synthetic intermediate, ensuring confidence in material identity and quality

throughout the research and development process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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